3-(Aminomethyl)-5-methylhex-4-ensäure

Übersicht

Beschreibung

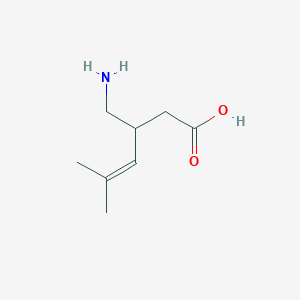

3-(Aminomethyl)-5-methylhex-4-enoic acid is an organic compound with a unique structure that includes an amino group, a methyl group, and a double bond

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-5-methylhex-4-enoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological processes and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

Similar compounds often interact with enzymes involved in amino acid metabolism, such as delta-aminolevulinic acid dehydratase .

Mode of Action

It’s plausible that it could interact with its targets, leading to changes in the enzymatic activity and subsequently affecting the metabolic processes within the cell .

Biochemical Pathways

Compounds with similar structures have been found to influence the glycine cleavage system, a fundamental component of life, widely existing in microbes, plants, animals, and humans .

Pharmacokinetics

The pharmacokinetics of similar compounds often involve processes such as absorption from the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion via the kidneys .

Result of Action

Similar compounds often have significant effects on cellular metabolism, particularly in pathways involving amino acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

Biochemische Analyse

Biochemical Properties

Its structure suggests that it could interact with various enzymes, proteins, and other biomolecules . The amino group could potentially form hydrogen bonds with other molecules, influencing the structure and function of proteins or enzymes. The methylhex-4-enoic acid chain could interact with hydrophobic regions of proteins, potentially influencing protein folding or function.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structure, it could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methylhex-4-enoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide .

Industrial Production Methods

Industrial production methods for 3-(Aminomethyl)-5-methylhex-4-enoic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-5-methylhex-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal reaction rates.

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(Aminomethyl)-5-methylhex-4-enoic acid include:

- 3-(Aminomethyl)-5-methylhexanoic acid

- 3-(Aminomethyl)-5-methylhex-4-yn-2-ol

- 3-(Aminomethyl)-5-methylhex-4-enoic acid methyl ester

Uniqueness

The presence of both an amino group and a double bond allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various research and industrial purposes .

Biologische Aktivität

3-(Aminomethyl)-5-methylhex-4-enoic acid, also known as Pregabalin-4-eliminate (PRG-4E), is a compound with significant biological activity, particularly in the context of neurological applications. This article explores its synthesis, biological properties, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of 3-(Aminomethyl)-5-methylhex-4-enoic acid is . It is structurally related to Pregabalin, a well-known anticonvulsant and analgesic drug. The synthesis of PRG-4E typically involves asymmetric hydrogenation processes, where a 3-cyano-5-methylhex-3-enoic acid salt is reduced to yield the desired compound with high enantioselectivity .

Synthesis Overview:

- Key Intermediate: 3-cyano-5-methylhex-3-enoic acid salt.

- Catalysts Used: Rhodium-based catalysts for asymmetric hydrogenation.

- Final Product: 3-(Aminomethyl)-5-methylhex-4-enoic acid obtained through further hydrogenation .

The primary mechanism of action for 3-(Aminomethyl)-5-methylhex-4-enoic acid involves the modulation of neurotransmitter release in the central nervous system (CNS). It enhances the activity of GABA (gamma-aminobutyric acid) by acting as a positive allosteric modulator of GAD (L-glutamic acid decarboxylase), which increases GABA synthesis . This action contributes to its anticonvulsant and anxiolytic effects.

Pharmacological Properties

- Anticonvulsant Activity: PRG-4E exhibits dose-dependent protective effects against seizures, making it a candidate for treating epilepsy .

- Analgesic Effects: Similar to Pregabalin, it may help in managing neuropathic pain by inhibiting excitatory neurotransmitter release.

- Anxiolytic Properties: Its ability to enhance GABAergic activity suggests potential use in anxiety disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-(Aminomethyl)-5-methylhex-4-enoic acid:

- Seizure Protection: A study demonstrated that PRG-4E significantly reduced seizure frequency in animal models, supporting its potential as an anticonvulsant agent .

- Pain Management: Research indicated that compounds similar to PRG-4E effectively reduced pain responses in neuropathic pain models, highlighting its analgesic properties.

- Safety Profile: Toxicological studies suggest that PRG-4E has a favorable safety profile with minimal side effects at therapeutic doses, although further clinical trials are necessary for comprehensive evaluation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(Aminomethyl)-5-methylhex-4-enoic acid (PRG-4E) | Amino Acid Derivative | Anticonvulsant, Analgesic |

| Pregabalin | Amino Acid Derivative | Anticonvulsant, Analgesic |

| 3-(Aminomethyl)-5-methylhex-5-enoic acid (PRG-5E) | Amino Acid Derivative | Potentially similar effects |

Eigenschaften

IUPAC Name |

3-(aminomethyl)-5-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILHQHHDJPATCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=O)O)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649498 | |

| Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216576-74-8 | |

| Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216576748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(AMINOMETHYL)-5-METHYLHEX-4-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW7U7G262K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most cost-effective method for isolating 3-(Aminomethyl)-5-methylhex-4-enoic acid, a process impurity of Pregabalin?

A1: Research suggests that Simulated Moving Bed (SMB) chromatography is the most cost-effective method for isolating 3-(Aminomethyl)-5-methylhex-4-enoic acid. This continuous chromatography technique allows for the generation of large quantities of the impurity in a short period. [] A study successfully utilized SMB with eight reversed-phase columns to separate 3-(Aminomethyl)-5-methylhex-4-enoic acid, achieving over 90% purity in the raffinate outlet stream. [] This method proves advantageous compared to preparative HPLC and flash LC for isolating this specific compound.

Q2: Can 3-(Aminomethyl)-5-methylhex-4-enoic acid and 3-(Aminomethyl)-5-methylhex-5-enoic acid be used as reference standards, and what is their significance?

A2: Yes, both 3-(Aminomethyl)-5-methylhex-4-enoic acid (also known as Pregabalin-4-eliminate) and 3-(Aminomethyl)-5-methylhex-5-enoic acid (Pregabalin-5-eliminate) can serve as reference markers and standards. [] These compounds are valuable in determining the purity of Pregabalin. [] This highlights their importance in analytical chemistry and pharmaceutical quality control for ensuring the quality and safety of Pregabalin production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.